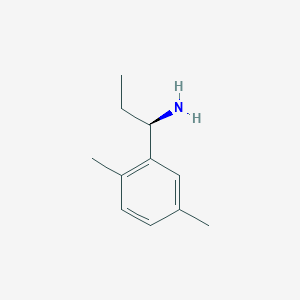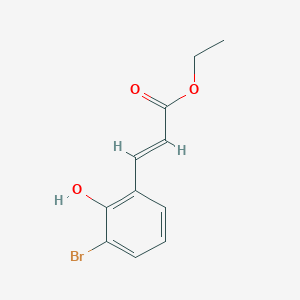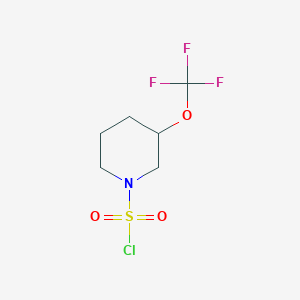
(1R)-1-(2,5-Dimethylphenyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,5-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,5-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.
Enzymatic Resolution: Employing enzymes for the selective resolution of the racemic mixture to obtain the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,5-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(2,5-Dimethylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2,5-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,5-Dimethylphenyl)propan-2-amine: A structural isomer with a different substitution pattern on the propanamine chain.
1-(2,4-Dimethylphenyl)propan-1-amine: A positional isomer with methyl groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
®-1-(2,5-Dimethylphenyl)propan-1-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
Clave InChI |
XPMSOVRYPXMULZ-LLVKDONJSA-N |
SMILES isomérico |
CC[C@H](C1=C(C=CC(=C1)C)C)N |
SMILES canónico |
CCC(C1=C(C=CC(=C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)

![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
